molecular formula C11H20N2O2 B1372711 Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 1330763-64-8

Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B1372711
CAS No.: 1330763-64-8
M. Wt: 212.29 g/mol
InChI Key: FYUVLZRRIRGSTE-IUCAKERBSA-N
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Description

Properties

IUPAC Name

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVLZRRIRGSTE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-64-8
Record name TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1330763-64-8
  • Boiling Point : 295.4 ± 33.0 °C (Predicted)
  • Density : 1.076 ± 0.06 g/cm³ (Predicted)
  • pKa : 10.72 ± 0.20 (Predicted)

Biological Activity Overview

This compound belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The pyrrole ring structure is a common feature in many biologically active compounds, contributing to their pharmacological effects.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrrole structure can enhance antibacterial activity against various strains of bacteria.

CompoundActivityReference
Pyrrole Derivative AEffective against S. aureus
Pyrrole Derivative BAntifungal properties

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substituents on the Pyrrole Ring : The presence and position of substituents can significantly impact the compound's affinity for biological targets.
  • Stereochemistry : The specific stereochemical configuration of the compound may affect its interaction with enzymes and receptors.

Case Studies

  • Anticancer Activity :
    A study evaluated the anticancer potential of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects against cancer cell lines through apoptosis induction mechanisms.
  • Antiviral Properties :
    In vitro studies demonstrated that certain pyrrole derivatives could inhibit viral replication in cell cultures. The mechanism was linked to interference with viral entry or replication processes.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Autotaxin Inhibition : The target compound and its 5-benzyl derivative showed IC₅₀ values of 32 nM and 5 nM, respectively, in Amplex-Red assays .
  • Metabolic Stability : The hemioxalate salt exhibited 85% stability in human liver microsomes vs. 60% for the base compound, attributed to reduced oxidative metabolism .
  • Synthetic Yield : Base compound synthesis achieves >90% purity vs. 70–80% for benzylated derivatives due to side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

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